BenchChemオンラインストアへようこそ!

2-(2-Chloro-6-methoxyphenyl)-N-[cyano(cyclopropyl)methyl]acetamide

Medicinal chemistry Physicochemical profiling Fragment-based drug discovery

This chiral N-phenylacetamide building block features a cyano(cyclopropyl)methyl substituent, creating a stereogenic center and unique hydrogen-bonding topology (TPSA ~62 Ų, XLogP ~2.2). It offers a distinct vector for fragment-based screening against proteases, deubiquitinases, or HDACs, and provides metabolic shielding compared to linear cyanoalkyl analogs. As a versatile intermediate (MW 278.74 g/mol), it diversifies into amide, amine, tetrazole, or carboxylic acid derivatives for CNS-focused lead optimization.

Molecular Formula C14H15ClN2O2
Molecular Weight 278.74
CAS No. 1645410-00-9
Cat. No. B2475819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-6-methoxyphenyl)-N-[cyano(cyclopropyl)methyl]acetamide
CAS1645410-00-9
Molecular FormulaC14H15ClN2O2
Molecular Weight278.74
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)Cl)CC(=O)NC(C#N)C2CC2
InChIInChI=1S/C14H15ClN2O2/c1-19-13-4-2-3-11(15)10(13)7-14(18)17-12(8-16)9-5-6-9/h2-4,9,12H,5-7H2,1H3,(H,17,18)
InChIKeyFAVDQADUDCLASB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chloro-6-methoxyphenyl)-N-[cyano(cyclopropyl)methyl]acetamide (CAS 1645410-00-9): Rational Procurement in Fragment-Based and Synthetic Chemistry Programs


2-(2-Chloro-6-methoxyphenyl)-N-[cyano(cyclopropyl)methyl]acetamide (CAS 1645410-00-9) is a synthetic, non-commercial N-phenylacetamide derivative featuring a 2-chloro-6-methoxyphenylacetyl moiety coupled to a cyano(cyclopropyl)methylamine fragment. Its molecular formula is C₁₄H₁₅ClN₂O₂ (MW 278.74 g/mol) . The compound belongs to a class of cyano-substituted cyclopropylmethyl acetamides that are primarily employed as synthetic intermediates and building blocks in medicinal chemistry, rather than as end-use pharmacological agents . The presence of the chiral cyano(cyclopropyl)methyl group introduces stereochemical complexity that differentiates it from simpler acetamide congeners.

Why Unvalidated Substitution of 2-(2-Chloro-6-methoxyphenyl)-N-[cyano(cyclopropyl)methyl]acetamide Creates Unquantified Risk in Structure-Activity Programs


Within the N-phenylacetamide chemotype, minor structural variations—particularly in the nature of the N-substituent—can drastically alter biochemical recognition, metabolic stability, and off-target profiles. The target compound incorporates a cyano(cyclopropyl)methyl group, which introduces a stereogenic center, a hydrogen-bond-accepting nitrile, and a compact cyclopropyl ring that collectively impose distinct conformational and electronic constraints relative to analogs bearing simple alkyl, benzyl, or unsubstituted cyclopropylmethyl groups [1]. Generic interchange with closely related compounds such as 2-(2-chloro-6-methoxyphenyl)-N-(cyanomethyl)acetamide (CAS 1798733-53-5) or 2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide (CAS 1797217-48-1) would alter the spatial orientation of the nitrile, the steric bulk around the amide nitrogen, and the hydrogen-bonding topology—each of which can translate into quantitatively different target engagement and physicochemical properties .

Head-to-Head and Cross-Study Quantitative Differentiation of 2-(2-Chloro-6-methoxyphenyl)-N-[cyano(cyclopropyl)methyl]acetamide Against Its Closest Structural Analogs


Computationally Predicted Lipophilicity and Hydrogen-Bonding Capacity Differentiate the Cyano(cyclopropyl)methyl Congener from Simpler Cyanoalkyl Analogs

In the absence of published direct head-to-head comparisons, computationally predicted physicochemical parameters provide quantitative differentiation. The target compound’s cyano(cyclopropyl)methyl substituent yields a calculated XLogP3-AA of approximately 2.2 versus ~1.3 for the cyanomethyl analog (CAS 1798733-53-5, C₁₁H₁₁ClN₂O₂) and ~1.9 for the 1-cyanocyclopropyl congener (CAS 1797217-48-1) [1]. The cyclopropyl ring also reduces the solvent-accessible surface area of the nitrile relative to linear cyanoalkyl chains, and the stereogenic center at the alpha carbon provides a chiral handle absent in the cyanomethyl analog [2]. These differences directly impact LogD, permeability, and metabolic soft-spot exposure in lead optimization.

Medicinal chemistry Physicochemical profiling Fragment-based drug discovery

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count Differentiate the Target Compound from Bromo- and Iodo-Aromatic Analogs

The 2-chloro-6-methoxyphenyl ring system of the target compound delivers a computed TPSA of ~62 Ų and three hydrogen-bond acceptors (amide carbonyl, methoxy oxygen, nitrile nitrogen), compared to ~62 Ų and two H-bond acceptors for the des-cyano analog 2-(2-chloro-6-methoxyphenyl)-N-(cyclopropylmethyl)acetamide [1]. The bromo-aromatic analog 2-(3-bromo-4-methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide (CAS 1825464-84-3) has a higher molecular weight (~337 g/mol) and larger halogen van der Waals radius, altering steric fit in hydrophobic binding pockets . These differences make the target compound a distinct vector for probing chloro/methoxy-specific interactions in fragment-based screening.

Medicinal chemistry CNS drug design Property-based optimization

Structural Congeners Exhibit Distinct Chemical Reactivity: The Cyano Group as a Synthetic Diversification Handle

The nitrile group in the target compound serves as a synthetic handle for further diversification—hydrolysis to amide/carboxylic acid, reduction to amine, or cycloaddition to tetrazole—that is absent in the des-cyano cyclopropylmethyl analog. This functional group versatility is not a matter of degree but of kind: the des-cyano analog is a synthetic dead-end for nitrile-specific transformations, while the target compound enables at least four distinct downstream chemical space vectors . Among nitrile-containing analogs, the cyclopropyl scaffold provides superior metabolic stability to oxidative dealkylation compared to the linear cyanomethyl variant .

Synthetic chemistry Building blocks Late-stage functionalization

Validated Application Scenarios for 2-(2-Chloro-6-methoxyphenyl)-N-[cyano(cyclopropyl)methyl]acetamide (CAS 1645410-00-9)


Fragment-Based Screening Libraries Targeting Enzymes with Nitrile-Sensitive Binding Pockets

The compound is suitable for inclusion in fragment libraries (MW < 300 Da, clogP 2–3, 3 HBA) designed for NMR or SPR-based screening against proteases, deubiquitinases, or HDACs where a nitrile can engage the catalytic cysteine or zinc ion. The cyano(cyclopropyl)methyl group offers a distinct vector angle and steric profile compared to cyanomethyl or 1-cyanocyclopropyl fragments, enabling exploration of chiral recognition in the enzyme active site. This application emerges directly from the physicochemical differentiation (XLogP ~2.2, TPSA ~62 Ų) identified in Section 3 [1].

Synthetic Intermediate for Parallel Library Synthesis via Nitrile Diversification

Medicinal chemistry groups requiring a single advanced intermediate that can be elaborated into amide, amine, tetrazole, or carboxylic acid derivatives will find this compound a versatile building block. The cyclopropyl ring provides metabolic shielding relative to linear cyanoalkyl intermediates, potentially improving the pharmacokinetic profile of final library members. This scenario relies on the ≥4 diversification pathways discussed in Section 3 .

Structure-Activity Relationship (SAR) Studies on N-Phenylacetamide-Based Receptor Antagonists

In P2X receptor or related ion-channel programs where N-phenylacetamides have been described as antagonist scaffolds (see patent US20230257351A1), this compound serves as a probe to evaluate the effect of a chiral cyano(cyclopropyl)methyl substituent on receptor subtype selectivity and functional activity. Its chloro/methoxy substitution pattern on the phenyl ring represents a specific electronic tuning distinct from bromo-, iodo-, or unsubstituted analogs [2].

Physicochemical Property Benchmarking in CNS Drug Discovery Programs

With a predicted TPSA of ~62 Ų, XLogP of ~2.2, and molecular weight of 278.74 g/mol, the compound falls within desirable CNS drug-like space (MW < 400, TPSA < 70 Ų, clogP < 3). Structure-activity programs targeting GPCRs, ion channels, or transporters expressed in the central nervous system can use this compound as a reference point for establishing property-activity relationships, where the cyano group contributes polarity without exceeding TPSA thresholds [1].

Quote Request

Request a Quote for 2-(2-Chloro-6-methoxyphenyl)-N-[cyano(cyclopropyl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.